N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide
CAS No.: 143034-82-6
Cat. No.: VC17270999
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide - 143034-82-6](/images/structure/VC17270999.png)
Specification
CAS No. | 143034-82-6 |
---|---|
Molecular Formula | C13H12N2O3 |
Molecular Weight | 244.25 g/mol |
IUPAC Name | N-[2-(3-methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide |
Standard InChI | InChI=1S/C13H12N2O3/c1-9-7-12(18-15-9)11(16)8-14-13(17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17) |
Standard InChI Key | RIKBWUSUJXUREW-UHFFFAOYSA-N |
Canonical SMILES | CC1=NOC(=C1)C(=O)CNC(=O)C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[2-(3-methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide, defines its core structure:
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Benzamide backbone: A benzene ring substituted with a carboxamide group at the para position.
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Oxazole moiety: A 5-membered heterocycle containing oxygen and nitrogen atoms, methyl-substituted at the 3-position.
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2-Oxoethyl linker: A ketone-containing ethylene chain connecting the benzamide and oxazole groups.
Table 1: Calculated Molecular Properties
Property | Value |
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Molecular formula | C₁₃H₁₃N₃O₃ |
Molecular weight | 259.26 g/mol |
Hydrogen bond donors | 2 (amide NH, oxazole NH) |
Hydrogen bond acceptors | 4 (amide O, oxazole O, ketone O) |
Topological polar surface area | 86.7 Ų |
These values derive from computational tools such as PubChem’s descriptor system , though experimental validation is absent in available literature.
Synthesis and Structural Analogues
Hypothesized Synthetic Routes
While no direct synthesis protocols exist in published data, pathways for analogous compounds suggest possible strategies:
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Oxazole ring formation: Cyclocondensation of ethyl acetoacetate with hydroxylamine under acidic conditions yields 3-methyl-1,2-oxazol-5-amine .
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Amide coupling: Reacting 2-oxoethylamine intermediates with benzoyl chloride in the presence of triethylamine could form the target structure.
Key Challenges:
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Steric hindrance from the 3-methyl group may reduce coupling efficiency.
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Ketone stability during reaction conditions requires careful optimization.
Structural Analogues with Documented Data
Parameter | Prediction | Basis |
---|---|---|
Water solubility | Low (LogP ≈ 2.1) | Benzamide hydrophobicity |
Blood-brain barrier | Moderate | Molecular weight < 400 Da |
CYP3A4 inhibition | High likelihood | Heterocycle-mediated interactions |
Industrial and Research Applications
Material Science Applications
Oxazole-benzamide hybrids demonstrate:
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Luminescent properties: Potential use in organic LEDs (e.g., analogous compounds emit at 450–500 nm) .
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Polymer additives: Improve thermal stability in polyamide blends .
Catalytic Roles
The ketone linker may participate in:
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Schiff base formation: Facilitating metal-ion coordination in asymmetric catalysis.
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Redox reactions: Serving as an electron-deficient site in photocatalytic systems.
Comparative Analysis with Marketed Drugs
Drug Name | Structure Similarity | Therapeutic Area |
---|---|---|
Aloxistatin | Benzamide-epoxide hybrid | Proteasome inhibitor |
Oxaprozin | Diphenyloxazole derivative | NSAID |
Future Research Directions
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Synthetic optimization: Develop microwave-assisted or flow-chemistry protocols to improve yield.
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Target identification: Use computational docking against kinases, GPCRs, and ion channels.
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Formulation studies: Explore nanoparticle delivery systems to enhance bioavailability.
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